(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol
CAS No.:
Cat. No.: VC17895200
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol -](/images/structure/VC17895200.png)
Specification
Molecular Formula | C8H18N2O2 |
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Molecular Weight | 174.24 g/mol |
IUPAC Name | (3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol |
Standard InChI | InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Standard InChI Key | UGMJDIFTAZDZRD-HTQZYQBOSA-N |
Isomeric SMILES | CN(C)CCN[C@@H]1COC[C@H]1O |
Canonical SMILES | CN(C)CCNC1COCC1O |
Introduction
Chemical Identity and Structural Characteristics
(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol is a chiral compound with a molecular weight of 174.24 g/mol and the IUPAC name (3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol . Its stereochemistry is critical to its function, as the spatial arrangement of substituents on the oxolane ring influences intermolecular interactions. The compound’s structure comprises:
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A five-membered oxolane ring with hydroxyl (-OH) and dimethylaminoethylamine (-N(CH₃)₂-CH₂-CH₂-NH-) substituents.
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Defined stereocenters at positions 3 (S configuration) and 4 (R configuration), which are preserved in its synthetic preparation.
Table 1: Key Identifiers and Properties
The compound’s 3D conformation reveals a bent geometry due to intramolecular hydrogen bonding between the hydroxyl group and the amine moiety, stabilizing its structure in solution .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol typically begins with tetrahydrofuran derivatives. A common approach involves:
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Epoxide Ring Opening: Starting with a stereospecific epoxide (e.g., (3S,4R)-epoxyoxolane), nucleophilic attack by 2-(dimethylamino)ethylamine introduces the amine side chain while preserving stereochemistry.
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Hydroxylation: Subsequent oxidation or hydrolysis steps yield the hydroxyl group at position 3.
Alternative methods employ chiral pool synthesis or enzymatic resolution to achieve enantiomeric purity, though these are less cost-effective for large-scale production.
Reactivity Profile
The compound participates in reactions typical of secondary amines and alcohols:
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Alkylation/Acylation: The amine group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form quaternary ammonium salts or amides.
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Oxidation: The hydroxyl group can be oxidized to a ketone, though this is often undesirable due to loss of stereochemical integrity.
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Complexation: The dimethylamino group acts as a ligand for metal ions, enabling applications in catalysis or chelation therapy.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The dimethylaminoethyl substituent in the target compound enhances solubility and receptor engagement compared to simpler analogs. Conversely, stereoisomers like (3R,4R)-4-(dimethylamino)oxolan-3-ol exhibit distinct binding modes due to altered spatial orientation .
Applications and Future Directions
Current Applications
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Medicinal Chemistry: Serves as a scaffold for designing acetylcholinesterase inhibitors in Alzheimer’s disease research.
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Catalysis: Metal complexes of the compound act as ligands in asymmetric synthesis.
Research Priorities
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In Vivo Pharmacokinetics: Address gaps in bioavailability and metabolic stability.
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize target engagement.
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Therapeutic Development: Explore applications in neurodegenerative diseases and antibiotic adjuvants.
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